2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Benzylboronic Acid Pinacol Ester, is a chemical compound with the molecular formula C13H19BO2 . It is a liquid at 20°C and has a molecular weight of 218.10 .
Synthesis Analysis
The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .Chemical Reactions Analysis
This compound can be used in the borylation of alkylbenzenes to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 65°C at 0.2 mmHg . The compound has a refractive index of 1.49 and a specific gravity of 0.99 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Boronic Esters : The compound is utilized in the synthesis of various boronic esters, such as benzyloxycyanophenylboronic esters, demonstrating its role in creating diverse boron-containing molecules (El Bialy, Abd El Kader, & Boykin, 2011).
- Reduction of Ketones : It acts as a catalyst in the reduction of ketones, showing its importance in chemical transformations and synthesis (Query et al., 2011).
- Synthesis of Modified Phenylboronic Acid Derivatives : This compound is crucial in synthesizing ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, indicating its versatility in creating specialized molecules (Spencer et al., 2002).
Applications in Catalysis and Materials Science
- Borylation of Arylbromides : It is instrumental in the Pd-catalyzed borylation of arylbromides, highlighting its role in catalysis and organic synthesis (Takagi & Yamakawa, 2013).
- Hydroboration of Alkenes : Its derivatives are used in the hydroboration of alkenes, showcasing its application in creating organoboronate esters, which are significant in organic synthesis (Fritschi et al., 2008).
- Catalytic Hydroboration : It is part of a boron-substituted catalyst system for the hydroboration of aldehydes, imines, and ketones, indicating its role in facilitating catalytic reactions (Koren-Selfridge et al., 2009).
Advanced Research and Development
- Development of Silicon-Based Drugs : A derivative of this compound has been utilized in the synthesis of biologically active silicon-based compounds, illustrating its potential in drug development and materials science (Büttner et al., 2007).
- Synthesis of Stilbenes and Polyenes : Its derivatives have been synthesized for potential use in the creation of materials for LCD technology and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Additional Insights
- Electrochemical Properties : The compound's sulfur-containing derivatives have been analyzed electrochemically, providing insights into the β-effect of organoborate, crucial for understanding its redox behavior and potential applications in electrochemistry (Tanigawa et al., 2016).
- Curing Activity in Epoxy Resin : A hetero-oxy borane derivative of this compound shows latent curing activity for epoxy resins, underlining its significance in material science and industrial applications (Gao et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound . Boronic esters are known to interact with various biological targets, particularly proteins and enzymes that have affinity for boron atoms .
Mode of Action
The compound’s mode of action is primarily through its boronic ester group. It can form reversible covalent bonds with proteins and enzymes, altering their function . The exact interaction depends on the specific target and the surrounding biochemical environment .
Biochemical Pathways
The compound can participate in various biochemical pathways due to its ability to interact with different targets . For instance, it can be involved in borylation reactions, where it donates a boron atom to a target molecule . This can lead to changes in the target molecule’s structure and function, affecting downstream biochemical pathways .
Pharmacokinetics
Like other boronic esters, it is likely to have good bioavailability due to its lipophilic nature . Its ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, charge, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with . By forming covalent bonds with these targets, it can alter their function, leading to changes at the cellular level .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, its stability can be affected by factors such as temperature and pH . It is stable under normal conditions but may hydrolyze in a humid environment . Its efficacy can also be influenced by the presence of other molecules that can interact with the same targets .
properties
IUPAC Name |
2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO2/c1-12(2)13(3,4)16-14(15-12)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNQPAVKQPLZRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007338 | |
Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87100-28-5 | |
Record name | 2-Benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.